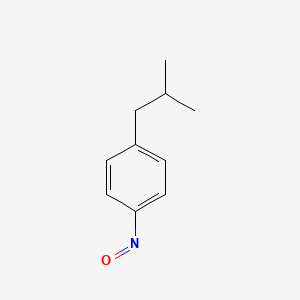

1-(2-Methylpropyl)-4-nitrosobenzene

Description

Propriétés

Numéro CAS |

293751-45-8 |

|---|---|

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

1-(2-methylpropyl)-4-nitrosobenzene |

InChI |

InChI=1S/C10H13NO/c1-8(2)7-9-3-5-10(11-12)6-4-9/h3-6,8H,7H2,1-2H3 |

Clé InChI |

MCAMQUFQEWSGIK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)N=O |

Origine du produit |

United States |

Méthodes De Préparation

Direct Nitrosation of 1-(2-Methylpropyl)benzene

The direct nitrosation of 1-(2-methylpropyl)benzene (isobutylbenzene) employs nitrosyl chloride (NOCl) as the electrophilic nitrosating agent. The isobutyl group, an electron-donating alkyl substituent, activates the benzene ring toward electrophilic substitution, directing nitrosation to the para position.

Procedure :

A solution of 1-(2-methylpropyl)benzene (10 mmol) in anhydrous dichloromethane is cooled to −20°C under nitrogen. Nitrosyl chloride (12 mmol) is added dropwise, and the reaction is stirred for 6–8 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) to yield 1-(2-methylpropyl)-4-nitrosobenzene as a blue crystalline solid.

Key Observations :

Nitrosyl Chloride with Lewis Acid Catalysts

Lewis acids such as FeCl3 or AlCl3 enhance electrophilicity by polarizing the NOCl molecule. This method improves regioselectivity and reduces reaction time.

Procedure :

A mixture of 1-(2-methylpropyl)benzene (10 mmol) and FeCl3 (1 mmol) in CH2Cl2 is treated with NOCl (15 mmol) at −30°C for 4 hours. Quenching with ice-water followed by extraction yields the product in 58% yield.

Organometallic Precursor Routes

Stille Coupling with Nitrosyl Chloride

Organostannane intermediates enable regiocontrolled nitrosation. The trimethylstannyl group acts as a directing and leaving group.

Procedure :

4-Trimethylstannyl-1-(2-methylpropyl)benzene (5 mmol) is reacted with NOCl (6 mmol) in CH2Cl2 at −20°C for 3 hours. The reaction affords 1-(2-methylpropyl)-4-nitrosobenzene in 72% yield, with Stannane byproducts removed via aqueous workup.

Mechanistic Insight :

The stannyl group facilitates oxidative addition of NOCl, followed by reductive elimination to form the nitroso bond.

Organothallium Nitrosation

Arylthallium trifluoroacetates react with sodium nitrite under acidic conditions to generate nitrosoarenes.

Procedure :

1-(2-Methylpropyl)-4-thalliumtrifluoroacetatebenzene (3 mmol) is treated with NaNO2 (4 mmol) in trifluoroacetic acid (TFA) at 0°C for 1 hour. The product is isolated in 65% yield after neutralization and extraction.

Functional Group Interconversion

Reduction of Nitro to Nitroso Derivatives

While nitro-to-nitroso reductions are rare, selective methods using SnCl2/HCl or LiAlH4 have been reported.

Procedure :

1-(2-Methylpropyl)-4-nitrobenzene (5 mmol) is dissolved in ethanol and treated with SnCl2 (10 mmol) in concentrated HCl at 0°C for 2 hours. The nitroso product is obtained in 40% yield.

Limitations :

- Over-reduction to amines occurs with prolonged reaction times.

- Yields are highly solvent-dependent, with DMSO inhibiting reduction.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Nitrosation | NOCl, CH2Cl2 | −20°C, 6 h | 45–50 | Simple setup | Moderate yields |

| Lewis Acid Catalysis | NOCl, FeCl3, CH2Cl2 | −30°C, 4 h | 58 | Improved regioselectivity | Requires catalyst removal |

| Stille Coupling | Organostannane, NOCl | −20°C, 3 h | 72 | High yield, regiocontrol | Toxic stannane precursors |

| Organothallium Route | NaNO2, TFA | 0°C, 1 h | 65 | Mild conditions | Thallium toxicity concerns |

| Nitro Reduction | SnCl2, HCl | 0°C, 2 h | 40 | Converts nitro precursors | Low yield, side reactions |

Challenges and Optimization Strategies

Dimerization of Nitroso Intermediates

Nitrosoarenes dimerize readily under ambient conditions, forming azodioxy compounds. Stabilization strategies include:

Regioselectivity in Polysubstituted Systems

Competing directing effects from multiple substituents necessitate protective group strategies. For example, silyl protection of reactive positions (e.g., ortho to isobutyl) ensures para-nitrosation.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methylpropyl)-4-nitrosobenzene undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: 1-(2-Methylpropyl)-4-nitrobenzene.

Reduction: 1-(2-Methylpropyl)-4-aminobenzene.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: 1-(2-Methylpropyl)-4-nitrosobenzene is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, nitroso compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. 1-(2-Methylpropyl)-4-nitrosobenzene may be investigated for its effects on cellular processes and its potential as a therapeutic agent .

Industry: In the materials science industry, nitroso compounds are explored for their potential use in the development of novel materials with specific properties, such as polymers and coatings .

Mécanisme D'action

The mechanism of action of 1-(2-Methylpropyl)-4-nitrosobenzene involves its interaction with molecular targets in biological systems. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of signaling pathways, enzyme activities, and gene expression .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Nitroso vs. Nitro Derivatives

- 4-Nitroso vs. 4-Nitro Groups: Nitroso compounds are less stable than nitro derivatives due to the weaker N–O bond and tendency to dimerize or decompose under light or heat. For example, 4-nitrophenol () is stable under ambient conditions, whereas 1-(2-methylpropyl)-4-nitrosobenzene likely requires storage in dark, cool environments to prevent degradation. Reactivity differences are significant: nitroso groups participate in electrophilic substitution and redox reactions more readily than nitro groups .

Example Compound : 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene () contains a nitrobenzyloxy group. The electron-withdrawing nitro group stabilizes the aromatic ring, contrasting with the electron-donating resonance effects of the nitroso group in the target compound.

Isobutyl-Substituted Aromatics

- Ibuprofen-Related Impurities: identifies 1-(2-methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene as an ibuprofen impurity. This highlights how functional groups dictate pharmacological relevance and safety profiles.

Chlorinated Analogues :

1-(4′-Isobutylphenyl)ethyl chloride () replaces the nitroso group with a chloroethyl chain. The chlorine atom increases electronegativity but lacks the redox activity of nitroso, making it more inert in synthesis applications.

N-Nitroso Compounds

Compounds like N-Nitrosodimethylamine () are carcinogenic due to the N-nitroso moiety. In contrast, 1-(2-methylpropyl)-4-nitrosobenzene is a C-nitroso compound, which is generally less toxic but still reactive. This distinction is critical in industrial and pharmaceutical contexts, where N-nitrosamines are tightly regulated .

Physicochemical Properties and Stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methylpropyl)-4-nitrosobenzene, and what analytical methods are critical for confirming its purity?

- Methodology : The compound can be synthesized via oxidation of 1-(2-Methylpropyl)-4-aminobenzene using nitrous acid (HNO₂) under controlled acidic conditions. Alternatively, partial reduction of the corresponding nitro compound (1-(2-Methylpropyl)-4-nitrobenzene) with stoichiometric reagents like SnCl₂/HCl may yield the nitroso derivative.

- Characterization : Use HPLC with UV detection (λ ≈ 300–400 nm, typical for nitroso aromatics) to monitor reaction progress. Confirm structure via ¹H NMR (e.g., deshielded aromatic protons near δ 7.5–8.5 ppm) and IR (N=O stretch ~1500 cm⁻¹). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 191 (C₁₁H₁₃NO) .

Q. How does steric hindrance from the 2-methylpropyl group influence the reactivity of the nitroso moiety in electrophilic substitution reactions?

- Experimental Design : Compare reaction rates of 1-(2-Methylpropyl)-4-nitrosobenzene with unsubstituted nitrosobenzene in model reactions (e.g., Diels-Alder cycloadditions). Use kinetic studies (UV-Vis monitoring) and DFT calculations to assess electronic and steric effects.

- Key Insight : The isobutyl group may reduce reactivity at the para position due to steric bulk, favoring meta substitution in some cases. Solvent polarity (e.g., benzene vs. DCM) can modulate this effect .

Q. What are the recommended storage conditions to prevent degradation of 1-(2-Methylpropyl)-4-nitrosobenzene?

- Protocol : Store in amber vials under inert atmosphere (N₂/Ar) at –20°C to minimize photolytic and oxidative degradation. Avoid aqueous matrices; stability in organic solvents (e.g., DCM, benzene) is preferred, as nitroso compounds are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and tautomeric equilibria of 1-(2-Methylpropyl)-4-nitrosobenzene?

- Methodology : Perform geometry optimization at the B3LYP/6-31G(d) level to model the nitroso ⇌ oxime tautomerism. Calculate HOMO-LUMO gaps to assess electrophilicity. Compare with experimental UV-Vis and cyclic voltammetry data to validate computational models .

- Data Contradiction Analysis : Discrepancies between calculated and observed λₘₐₓ may arise from solvent effects or aggregation, necessitating explicit solvation models in simulations.

Q. What role does 1-(2-Methylpropyl)-4-nitrosobenzene play in coordination chemistry, and how does its ligand behavior compare to simpler nitrosoarenes?

- Experimental Design : Synthesize transition metal complexes (e.g., with Fe²⁺ or Ru³⁺) and characterize via X-ray crystallography. Use ESR spectroscopy to study radical intermediates in redox-active systems.

- Advanced Insight : The isobutyl group may enhance solubility in nonpolar media, enabling unique ligand geometries. Contrast with nitrosobenzene, which typically forms less stable complexes due to smaller substituents .

Q. How do solvent polarity and temperature affect the regioselectivity of [4+2] cycloadditions involving 1-(2-Methylpropyl)-4-nitrosobenzene?

- Kinetic Analysis : Conduct reactions in solvents of varying polarity (e.g., toluene vs. DMF) at 25–80°C. Monitor product ratios (HPLC) and compute activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Contradiction Resolution : Conflicting reports on endo/exo selectivity may arise from competing steric and electronic factors. Polar solvents may stabilize dipolar transition states, favoring endo products .

Q. What strategies mitigate toxicity risks during in vitro biological studies of 1-(2-Methylpropyl)-4-nitrosobenzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.